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2,6-Di-tert-butylnaphthalene - 3905-64-4

2,6-Di-tert-butylnaphthalene

Catalog Number: EVT-297905
CAS Number: 3905-64-4
Molecular Formula: C18H24
Molecular Weight: 240.4 g/mol
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Product Introduction

2-tert-amyl-6-tert-butylnaphthalene

  • Relevance: 2-tert-amyl-6-tert-butylnaphthalene is a byproduct formed during the regioselective di-tert-amylation of naphthalene using tert-amyl alcohol over H-mordenite zeolite. This reaction also yields 2,6-di-tert-butylnaphthalene as a minor product. The presence of both compounds in the reaction mixture highlights the subtle selectivity differences influenced by the catalyst and reaction conditions. []

2,6-Di-tert-amylnaphthalene

  • Relevance: Similar to 2-tert-amyl-6-tert-butylnaphthalene, 2,6-di-tert-amylnaphthalene is a product of the regioselective di-tert-amylation of naphthalene using tert-amyl alcohol and H-mordenite zeolite catalyst. This reaction primarily yields 2,6-dialkylnaphthalenes, with 2,6-di-tert-amylnaphthalene being the major product. []

Asphaltenes

  • Relevance: While not structurally similar to 2,6-di-tert-butylnaphthalene, asphaltenes are relevant due to their interaction with the target compound. Research indicates that 2,6-di-tert-butylnaphthalene can stabilize asphaltenes, likely through mechanisms involving disruption of asphaltene aggregation. []
Synthesis Analysis

The synthesis of 2,6-di-tert-butylnaphthalene can be achieved through several methods:

  1. Alkylation of Naphthalene: A common method involves the alkylation of naphthalene with tert-butyl chloride in the presence of a zeolite catalyst. This reaction typically occurs under controlled conditions to yield high-purity 2,6-di-tert-butylnaphthalene. The reaction parameters often include temperatures ranging from 100C100^\circ C to 350C350^\circ C and reaction times between 0.50.5 to 44 hours .
  2. Use of tert-Butyllithium: Another method involves reacting 2,6-dichloronaphthalene with tert-butyllithium in an inert solvent. This approach allows for selective substitution at the desired positions on the naphthalene ring.
  3. Shape-Selective Catalysis: Recent advancements have introduced catalysts such as Si/MeHEMT molecular sieves that enhance selectivity and conversion rates during the alkylation process. These catalysts modify the acidity of the reaction environment, improving yields significantly .
Molecular Structure Analysis

The molecular structure of 2,6-di-tert-butylnaphthalene features a naphthalene backbone with two bulky tert-butyl groups attached at the 2 and 6 positions. The presence of these substituents affects both the electronic properties and steric hindrance of the molecule.

  • Polymorphism: This compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. Studies utilizing X-ray diffraction and nuclear magnetic resonance spectroscopy have shown that these polymorphs have distinct dynamic behaviors despite subtle structural variations.
  • Molecular Geometry: The tert-butyl groups induce significant steric strain, influencing the conformation of the naphthalene ring system and potentially affecting its reactivity in chemical reactions.
Chemical Reactions Analysis

2,6-Di-tert-butylnaphthalene is involved in several types of chemical reactions:

  1. Oxidation: It can undergo oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to products such as quinones.
  2. Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents like lithium aluminum hydride.
  3. Electrophilic Substitution: The aromatic nature of naphthalene allows for electrophilic substitution reactions, enabling further functionalization at various positions on the aromatic ring. Common reactions include Friedel-Crafts alkylation and acylation using catalysts like aluminum chloride .
Mechanism of Action

The mechanism of action for 2,6-di-tert-butylnaphthalene primarily revolves around its interactions in chemical reactions:

  • Stabilization of Asphaltenes: It has been suggested that this compound may stabilize asphaltenes in petroleum products by preventing their aggregation, which is crucial for maintaining fluidity and reducing viscosity in crude oil.
  • Reactivity Patterns: The tert-butyl groups significantly influence the reactivity patterns due to their electron-donating effects, enhancing electrophilic attack at the aromatic ring during substitution reactions.
Physical and Chemical Properties Analysis

Key physical and chemical properties of 2,6-di-tert-butylnaphthalene include:

  • Appearance: Typically appears as a colorless solid.
  • Melting Point: It has a melting point ranging from 70C70^\circ C to 75C75^\circ C.
  • Solubility: It is soluble in organic solvents but insoluble in water.
  • Stability: Exhibits high thermal stability due to steric hindrance from the tert-butyl groups.
  • Density: Approximately 0.9g/cm30.9g/cm^3.

These properties make it suitable for various applications in organic synthesis and materials science .

Applications

2,6-Di-tert-butylnaphthalene has several scientific applications:

  1. Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  2. Biological Research: Its derivatives are being studied for potential biological activities, including anti-cancer properties.
  3. Material Science: Used in producing high-performance materials such as polymers and resins due to its stability and unique properties.
  4. Pharmaceuticals: Ongoing research explores its potential use as an intermediate in pharmaceutical synthesis .
Synthesis and Catalytic Methodologies

Shape-Selective Alkylation of Naphthalene

HEMT Molecular Sieve Catalysts Modified with Metal-Siloxane Composites

Modified mordenite (MOR) zeolites represent a breakthrough in shape-selective alkylation for 2,6-di-tert-butylnaphthalene (2,6-DTBN) synthesis. The HEMT (hierarchically engineered mordenite technology) framework is tailored through sequential alkaline-acid treatment followed by metal-siloxane composite modification. In a patented approach [1], molecular sieves (particularly sodium aluminosilicates) are impregnated with metal-siloxane compounds like triethoxy(phenyl)silane or trichloro(hexadecyl)silane. This creates a pore environment with precisely tuned dimensions that sterically favor the formation of the bulkier 2,6-DTBN isomer over its 2,7-counterpart.

Zirconium incorporation (via Zr(NO₃)₄ precursors) into alkali-treated mordenite (MOR-B), further processed with citric acid (forming Zr/MOR-B-CA), demonstrates exceptional performance. This catalyst achieves a naphthalene conversion of 58.7% with a remarkable 2,6-/2,7-DTBN ratio of 49, far exceeding unmodified mordenite (ratio <5) [2]. The citric acid step is crucial, promoting synergistic effects by enhancing the dispersion of zirconia species within the pores and optimizing the acid site distribution (increasing medium-strong Brønsted acidity). This results in wider acid distribution and improved diffusion characteristics for the preferred product.

Table 1: Performance of Modified Mordenite Catalysts in Naphthalene tert-Butylation

CatalystModification ProcessNaphthalene Conversion (%)2,6-/2,7-DTBN RatioKey Advantage
MOR (Parent)None~35<5Baseline activity
MOR-B0.2 M NaOH Treatment~42~25Mesopore creation, improved diffusion
Zr/MOR-BZr Loading on MOR-B~51~35Enhanced acidity
Zr/MOR-B-CACitric Acid treatment of Zr/MOR-B58.749Optimal Zr dispersion, tuned acidity
Siloxane-MOR [1]Metal-siloxane composite modification~90 (Claimed)High (>15)Pore size engineering, shape selectivity

Thermodynamic and Kinetic Control in Regioselective tert-Butylation

The alkylation of naphthalene with tert-butanol (TBA) or isobutene is highly sensitive to reaction conditions, dictating control by either kinetics or thermodynamics. Kinetic control favors the initial formation of the less sterically hindered 2-tert-butylnaphthalene (2-TBN) and the 2,7-DTBN isomer, as these pathways have lower activation energies. Thermodynamic control favors the more stable 2,6-DTBN isomer due to reduced steric repulsion between the bulky tert-butyl groups compared to the 2,7-isomer.

Temperature is the primary lever for shifting control. Vapor-phase reactions above 200°C promote thermodynamic control. Studies using cerium-modified Y zeolite (CeY) at 200°C demonstrate this shift, achieving high selectivity towards dialkylated products, including 2,6-DTBN, while minimizing trialkylated byproducts common at lower temperatures [3]. Conversely, liquid-phase reactions below 150°C often operate under kinetic control, initially yielding more 2,7-DTBN. However, carefully designed catalysts like Zr/MOR-B-CA can overcome this limitation even at moderate temperatures (e.g., 160°C) by leveraging shape selectivity within their pores to favor the 2,6-isomer kinetically and thermodynamically [2]. Reactant stoichiometry also plays a role; excess tert-butanol promotes dialkylation but can increase polyalkylation without precise acidity control. Catalyst pore architecture directly influences product distribution by restricting the transition state geometry required for undesirable isomers or polyalkylated species.

Advanced Catalytic Systems

Aluminum Phenolate Derivatives for Ortho-Directing Alkylation

While molecular sieves dominate naphthalene alkylation, aluminum phenolate derivatives offer a distinct mechanism for highly ortho-selective alkylation in phenolic systems, with principles potentially adaptable to naphthalene chemistry. These catalysts function via a coordination-insertion mechanism rather than classical electrophilic substitution. Crucially, aluminum tris(2-tert-butylphenolate), generated in situ from triethylaluminum and 2-tert-butylphenol (2-TBP), exhibits exceptional activity for ortho-alkylation at remarkably low temperatures (10-30°C) [4].

The proposed mechanism involves a coordinatively unsaturated monomeric aluminum complex. Isobutene coordinates to the aluminum center, facilitating its insertion into the Al-O bond of a 2-TBP ligand. This activated complex then directs electrophilic attack specifically to the ortho position relative to the phenolic hydroxyl group, favoring 2,6-di-tert-butylphenol formation. The high ortho selectivity stems from the steric and electronic influence of the aluminum center complexed with the ortho-substituted phenol ligand. This low-temperature pathway minimizes dealkylation and transalkylation side reactions, common issues in conventional high-temperature Brønsted acid catalysis. While primarily demonstrated for phenol alkylation, this mechanistic insight highlights the potential of tailored metal-organic complexes for regiocontrol in naphthalene alkylation where ortho positions are sterically differentiated.

Role of Lewis vs. Brønsted Acid Catalysts in Product Distribution

The nature of acid sites (Lewis vs. Brønsted) in solid catalysts profoundly impacts the product distribution and selectivity during naphthalene tert-butylation. Brønsted acid sites (proton donors, H⁺) are typically associated with classical electrophilic substitution, promoting alkylation but also favoring isomerization, transalkylation, and polyalkylation if excessively strong or poorly located. Lewis acid sites (electron pair acceptors, e.g., Zr⁴⁺, Ce⁴⁺) can activate alkylating agents or naphthalene through different pathways, often leading to altered selectivity.

Studies on modified HY zeolites reveal that Brønsted acidity primarily drives the initial monoalkylation and subsequent dialkylation. However, excessive strong Brønsted acidity promotes polyalkylation and catalyst deactivation through coking. Introducing Lewis acid metals (e.g., Zr, La, Ce) via impregnation or ion exchange modifies this balance. Lewis acids can moderate strong Brønsted sites or create new, synergistic acid sites. For instance, cerium-modified HY (CeY) showed enhanced stability and selectivity towards 2,6-DTBN in vapor-phase reactions compared to the parent HY [3]. Pyridine-IR studies on catalysts like Zr/MOR-B-CA confirm that an optimal balance of medium-strength Brønsted and Lewis acid sites correlates with high 2,6-DTBN selectivity and conversion [2] [6]. The pore confinement effect then acts synergistically with this tuned acidity; Lewis acid sites near pore mouths or within channels can pre-activate reactants, while the shape-selective environment of the Brønsted sites within the main channels dictates the regioselectivity of the alkylation step. Quantification using probe molecules like 2,6-di-tert-butylpyridine (DTBPy), which selectively adsorbs onto Brønsted acid sites due to steric hindrance of its tert-butyl groups preventing access to Lewis sites, confirms a direct correlation between accessible Brønsted acid site density and catalytic activity for isomerization reactions relevant to alkylation pathways [8].

Table 2: Impact of Acid Site Type on Naphthalene Alkylation Product Distribution

Acid Site TypePrimary FunctionImpact on MonoalkylationImpact on 2,6-DTBN SelectivityRisk of Undesired Reactions
Strong BrønstedElectrophilic substitution, carbocation formationHighLow (promotes polyalkylation/isomerization)High (Coking, trialkylates)
Medium BrønstedControlled alkylation, isomerizationModerate-HighHighModerate (Controlled by pore size)
Lewis (e.g., Zr⁴⁺, Ce⁴⁺)Alkylating agent activation, site moderationModerateModerate-High (Synergy with Brønsted)Lower (Reduces coking vs. strong Brønsted)
Lewis-Brønsted SynergyEnhanced reactant activation & transition state stabilizationHighHighestLowest (Well-tuned catalysts)

Green Chemistry Approaches

Solvent-Free and Low-Pressure Synthesis Protocols

Advancements in catalyst design enable significant improvements in the environmental footprint of 2,6-DTBN synthesis by moving towards solvent minimization and low-pressure operation. Conventional liquid-phase alkylation often employs large excesses of solvents like toluene, isooctane, or cyclohexane (up to 10:1 solvent:naphthalene ratio) to dissolve reactants and manage heat, generating substantial waste [3] [5]. Modern approaches drastically reduce or eliminate solvents. Zr/MOR-B-CA catalyzes alkylation effectively with only 5.0 equivalents of solvent relative to naphthalene [2]. More radically, aluminum phenolate-catalyzed alkylation operates efficiently neat (without solvent) or with minimal inert diluent (e.g., alkanes, 1:1 w/w with substrate) under very mild pressures (1-2 bar), suitable for the low-boiling alkylating agent isobutene [4]. This eliminates the energy-intensive separation of high-boiling solvents.

Vapor-phase processes using fixed-bed reactors (e.g., with CeY catalysts) represent another green alternative, operating continuously at atmospheric pressure (200-300°C) [3]. These systems eliminate liquid solvents entirely, using only gaseous reactants (naphthalene vapor, tert-butanol vapor, or isobutene). While requiring energy for vaporization, they offer advantages in continuous operation, simplified product separation (condensation), and reduced waste streams. Replacing tert-butanol with isobutene as the alkylating agent improves atom economy, as TBA dehydration consumes energy and produces water.

Catalytic Recycling and Sustainability Metrics

Catalyst reusability is paramount for sustainable 2,6-DTBN production. Solid acid catalysts offer significant advantages over traditional homogeneous acids (e.g., AlCl₃, HF/BF₃) which require neutralization and generate corrosive waste. Molecular sieves like Zr/MOR-B-CA demonstrate excellent recyclability. After reaction, the catalyst is typically filtered, washed with solvent (e.g., toluene or cyclohexane), dried, and calcined (e.g., 550°C for 3-5h) to remove carbonaceous deposits. Zr/MOR-B-CA retained over 85% of its initial activity and selectivity after five consecutive reaction-regeneration cycles [2]. The citric acid modification enhances stability by mitigating dealumination and sintering. Similarly, cerium-modified HY (CeY) showed minimal dealumination (<5% based on ²⁷Al MAS NMR) and maintained stable performance over multiple cycles in vapor-phase operation [3].

Quantitative sustainability metrics highlight the progress:

  • E-factor (kg waste/kg product): Traditional liquid acid processes have very high E-factors (>5) due to aqueous workup and solvent use. Solvent-free/low-solvent heterogeneous processes (e.g., using Zr/MOR-B-CA or vapor-phase CeY) significantly lower the E-factor (estimated 1-2), primarily from solvent recovery losses and catalyst regeneration.
  • Atom Economy: Using isobutene directly instead of TBA improves atom economy (~95% vs ~80% for TBA dehydration followed by alkylation).
  • Catalyst Productivity: Defined as grams of 2,6-DTBN produced per gram of catalyst per run. Advanced catalysts like Zr/MOR-B-CA achieve productivities >10 g/g/cat/run.
  • Energy Consumption: Low-temperature protocols (e.g., Al-phenolate, <50°C) or vapor-phase atmospheric processes offer lower energy intensity compared to high-pressure, high-temperature solvent-based systems. Life Cycle Assessment (LCA) studies would be needed for rigorous comparison, but these metrics indicate clear improvements.

Table 3: Sustainability Metrics Comparison for 2,6-DTBN Synthesis Routes

Process CharacteristicTraditional (Homogeneous Acid/Solvent)Heterogeneous Low-Solvent (e.g., Zr/MOR-B-CA)Vapor Phase (e.g., CeY)Low-T Al-Phenolate
Solvent UsageHigh (>10:1)Low (~5:1)NoneMinimal/None
Reaction PressureModerate-High (1-25 bar)Atmospheric-ModerateAtmosphericLow (1-2 bar)
Reaction Temperature (°C)100-200140-180200-30010-50
Catalyst RecyclabilityNone (Corrosive waste)>5 cycles (>85% activity)>10 cycles (Stable)Requires careful handling
E-factor (Estimate)>51-21-1.51-2
Key Green AdvantageNoneReduced solvent waste, Recyclable catalystNo solvent, ContinuousUltra-low energy input

Properties

CAS Number

3905-64-4

Product Name

2,6-Di-tert-butylnaphthalene

IUPAC Name

2,6-ditert-butylnaphthalene

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3

InChI Key

TZGXZNWUOXLMFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C

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